2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride
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Overview
Description
2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Mokhtary & Torabi (2017) explored the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, involving 2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride. This synthesis was efficient under ultrasound irradiation, highlighting a novel method for the preparation of such compounds (Mokhtary & Torabi, 2017).
Radiolabeling and PET Imaging
- Carpinelli et al. (2006) developed an improved synthesis method for the precursor acetic acid-piperidine-4-yl ester, which is crucial for the production of [11C]MP4A. This compound is used in PET studies to investigate the acetylcholine neurotransmission system, demonstrating the relevance of this compound in neuroimaging research (Carpinelli et al., 2006).
Synthesis of Piperidine Derivatives
- Tsui & Wood (1979) discussed the hydrogenation of pyrrolyl esters and pyridine-alkanoic acid hydrochlorides to synthesize various piperidine derivatives, including 2- and 3-piperidine-acetic acid. This work provides insight into the synthesis techniques involving this compound and related compounds (Tsui & Wood, 1979).
Synthesis of Novel Compounds
- Khalil et al. (2017) demonstrated the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives using 2-(-Piperidin-1-yl) acetamide, showcasing the potential of this compound in the synthesis of new chemical entities (Khalil et al., 2017).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride”, is an important future direction in modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .
Mode of Action
It is suggested that the compound may interact with its targets through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders like this compound may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
It is known that piperidine derivatives are used in the development of protacs, which are designed to degrade specific proteins within cells .
Action Environment
The storage temperature for this compound is typically room temperature , suggesting that it is stable under normal environmental conditions.
Properties
IUPAC Name |
2-hydroxy-2-piperidin-3-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-2-1-3-8-4-5;/h5-6,8-9H,1-4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUOXKNNJJZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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